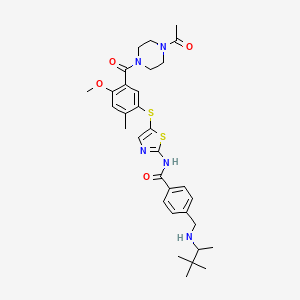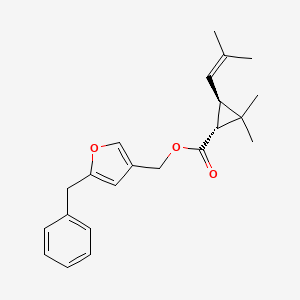
Bioresmetrina
Descripción general
Descripción
- También se conoce con otros nombres, incluyendo Isathrine , Isatrin y Biobenzyfuroline .
- Como protector de granos, la this compound es altamente efectiva en el control de diversas plagas de granos almacenados, en particular los escarabajos.
- Su baja toxicidad para los mamíferos la convierte en una alternativa más segura en comparación con otros insecticidas .
Bioresmetrina: (fórmula química: C22H26O3) pertenece a la clase de insecticidas piretroides.
Aplicaciones Científicas De Investigación
- La bioresmetrina encuentra aplicaciones en:
Agricultura: Efectiva contra plagas de granos almacenados.
Salud Pública: Utilizada para el control de mosquitos.
Medicina Veterinaria: Segura para animales debido a su baja toxicidad para los mamíferos.
Uso Industrial: Protección de granos y manejo de plagas.
Mecanismo De Acción
- La bioresmetrina actúa como una neurotoxina, dirigiéndose al sistema nervioso de los insectos.
- Interfiere con los canales de sodio, lo que lleva a la parálisis y la muerte eventual.
- Los objetivos moleculares incluyen los canales de sodio dependientes de voltaje en las neuronas de los insectos.
Métodos De Preparación
- La bioresmetrina se sintetiza a través de rutas específicas, dando como resultado una mezcla de estereoisómeros.
- La forma técnica de la this compound contiene cuatro estereoisómeros: (1R,trans)-, (1R,cis)-, (1S,trans)- y (1S,cis)- .
- Los métodos de producción industrial implican una cuidadosa síntesis y purificación para obtener los isómeros deseados.
Análisis De Reacciones Químicas
- La bioresmetrina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones dependen del isómero específico.
- Los principales productos formados incluyen derivados con grupos funcionales modificados.
Comparación Con Compuestos Similares
- La bioresmetrina destaca por su actividad de amplio espectro y su seguridad para los mamíferos.
- Compuestos similares incluyen otros piretroides como Malathion (utilizado como alternativa pero a concentraciones más altas) y Resmethrin (un compuesto relacionado) .
Propiedades
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKTZHHVJILDY-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034382 | |
| Record name | Bioresmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.05 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
28434-01-7, 10453-55-1 | |
| Record name | Bioresmethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Resmethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bioresmethrin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bioresmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bioresmethrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESMETHRIN, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
30-35 °C | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bioresmethrin, like other pyrethroids, primarily targets the nervous system of insects. [, , , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, , , ]
A: Research suggests that Bioresmethrin can directly affect the corpus cardiacum in locusts. [] This organ plays a crucial role in regulating physiological processes, and Bioresmethrin exposure has been shown to alter its electrical activity and trigger the release of hormones. []
A: Studies have revealed that Bioresmethrin can induce mitochondrial damage in the nerve cells of cockroaches, both in isolated ganglia and after in vivo treatment. [, ] This damage manifests as swollen mitochondria with disrupted cristae. [, ] Additionally, Bioresmethrin exposure can lead to the accumulation of lysosomes and depletion of synaptic vesicles in the neuropiles of cockroach ganglia. []
A: While the provided research papers don't explicitly state the molecular formula and weight, they identify Bioresmethrin as 5-benzyl-3-furylmethyl (1R)-trans-chrysanthemate. [] Based on this chemical structure, its molecular formula is C22H26O3 and its molecular weight is 338.44 g/mol.
A: Yes, Bioresmethrin is a valuable grain protectant, often used in combination with other insecticides like chlorpyrifos-methyl. [, , , ] Field trials demonstrate its efficacy in controlling various grain pests in stored wheat for extended periods, often up to 8 months. [, , , ]
A: Comparisons with other synthetic pyrethroids highlight the significance of even slight structural modifications. [, ] For example, Bioresmethrin, with its (1R)-trans configuration, generally exhibits higher insecticidal activity compared to its diastereomer, Resmethrin, which possesses a (±)-cis-trans configuration. [, ]
A: Bioresmethrin's stability can be a concern, particularly under environmental conditions like sunlight exposure. [] Research has explored strategies to enhance its photostability, such as adsorbing it onto clay surfaces with specific organic cations. [] This approach aims to protect Bioresmethrin from degradation and prolong its insecticidal effectiveness.
A: Yes, resistance to Bioresmethrin, particularly when synergized with piperonyl butoxide, has been documented in housefly populations. [, , ] This resistance appears to be linked to the frequency of the L1014F kdr mutation, which affects the target site of pyrethroids. [, , ]
A: Studies suggest that prior exposure to or resistance to other insecticide classes, like organophosphates, can influence the development of pyrethroid resistance, including resistance to Bioresmethrin. [, , ] This cross-resistance highlights the complexities of insecticide resistance management.
A: Several methods are available for Bioresmethrin analysis, each with its advantages. [, , ] Gas-liquid chromatography, often coupled with mass spectrometry, offers high sensitivity and selectivity for quantifying Bioresmethrin and its potential synergists in various matrices like wheat. [, , ] Another approach is enzyme immunoassay, which provides a sensitive and specific method for quantifying Bioresmethrin in buffer solutions and grain samples. []
A: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers rigorously validate methods for Bioresmethrin analysis, particularly when applied to complex matrices like grain. [] These validation procedures are essential for generating reliable data and ensuring the quality of scientific research.
A: While Bioresmethrin can degrade in the environment, specific degradation pathways and rates depend on factors like soil pH and the presence of sensitizers. [, ] Research indicates that soil can facilitate the photodegradation of Bioresmethrin by generating singlet oxygen, a reactive oxygen species. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

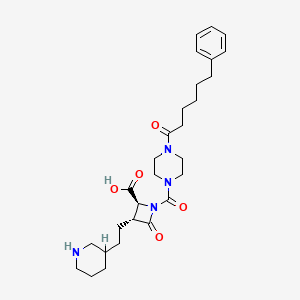
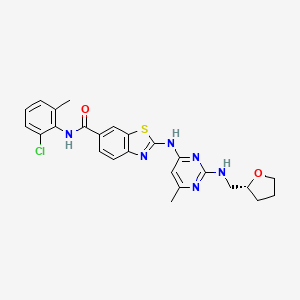
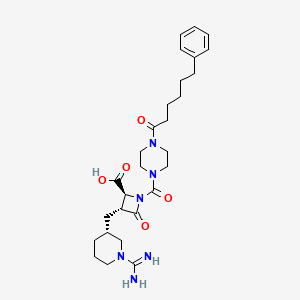
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
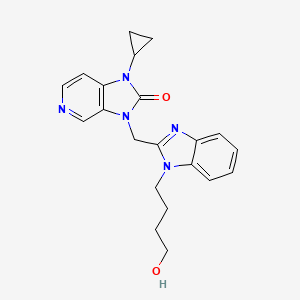

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)
